1-Butyl-4-ethyl-2,6,7-trioxa-1-stannabicyclo[2.2.2]octane
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Overview
Description
1-Butyl-4-ethyl-2,6,7-trioxa-1-stannabicyclo[222]octane is a unique organotin compound characterized by its bicyclic structure containing tin, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-ethyl-2,6,7-trioxa-1-stannabicyclo[2.2.2]octane typically involves the reaction of a tin precursor with a suitable ligand that forms the bicyclic structure. Commonly, organotin chlorides are used as the starting material, which react with diols or other oxygen-containing ligands under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve a continuous flow process to ensure consistent quality and yield. The process would include the purification of the starting materials, precise control of reaction conditions, and efficient separation of the product from by-products and unreacted starting materials. Techniques such as distillation, crystallization, and chromatography may be employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-ethyl-2,6,7-trioxa-1-stannabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the tin center can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands attached to the tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, alkoxides; reactions are often conducted in polar solvents at moderate temperatures.
Major Products Formed
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of new organotin compounds with different ligands.
Scientific Research Applications
1-Butyl-4-ethyl-2,6,7-trioxa-1-stannabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as an antimicrobial agent due to the biocidal properties of organotin compounds.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism by which 1-Butyl-4-ethyl-2,6,7-trioxa-1-stannabicyclo[2.2.2]octane exerts its effects involves the interaction of the tin center with various molecular targets. In catalytic applications, the tin center can activate substrates by coordinating to them, thereby facilitating the reaction. In biological applications, the tin center can interact with cellular components, disrupting normal cellular functions and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
Uniqueness
1-Butyl-4-ethyl-2,6,7-trioxa-1-stannabicyclo[2.2.2]octane is unique due to the presence of the tin atom in its structure, which imparts distinct chemical and physical properties compared to its phosphorus analogs. The tin center provides different reactivity and coordination chemistry, making this compound valuable for specific applications where tin’s properties are advantageous.
Properties
CAS No. |
62060-39-3 |
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Molecular Formula |
C10H20O3Sn |
Molecular Weight |
306.97 g/mol |
IUPAC Name |
1-butyl-4-ethyl-2,6,7-trioxa-1-stannabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H11O3.C4H9.Sn/c1-2-6(3-7,4-8)5-9;1-3-4-2;/h2-5H2,1H3;1,3-4H2,2H3;/q-3;;+3 |
InChI Key |
ZUWKWBXWTNRYLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]12OCC(CO1)(CO2)CC |
Origin of Product |
United States |
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